molecular formula C25H21NO4 B11576974 N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B11576974
M. Wt: 399.4 g/mol
InChI Key: KZIMIMMFEFPUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acylating agents.

    Acetamide Formation: The final step involves the reaction of the benzofuran derivative with 2-(2,3-dimethylphenoxy)acetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Acetamide Derivatives: Compounds with acetamide functional groups attached to various aromatic rings.

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide is unique due to its specific combination of benzofuran and acetamide moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in scientific research. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(2,3-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H21NO4/c1-16-9-8-14-20(17(16)2)29-15-22(27)26-23-19-12-6-7-13-21(19)30-25(23)24(28)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

KZIMIMMFEFPUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.